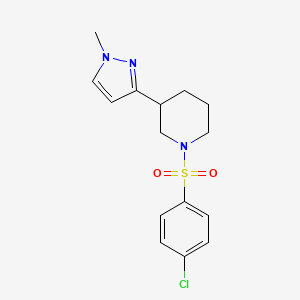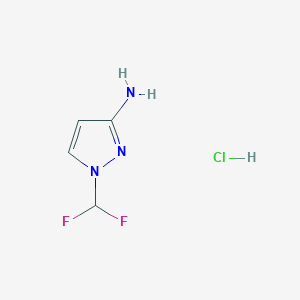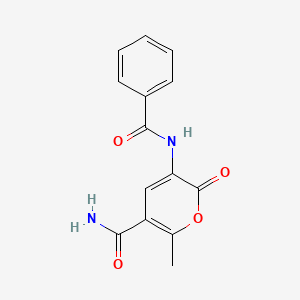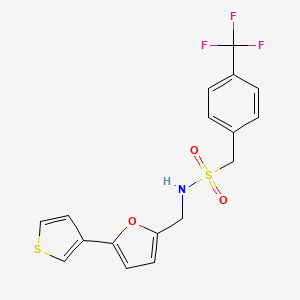
1-((4-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles are particularly useful in organic synthesis . They display innumerable chemical, biological, agrochemical, and pharmacological properties .Physical And Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugated acid 2.49 at 25°C) .Aplicaciones Científicas De Investigación
Inhibitor Selectivity and Metabolism
Chemical inhibitors, including sulfonamide derivatives, play a critical role in studying enzyme activities and drug-drug interactions. Sulfonamide inhibitors have been extensively researched for their selectivity towards various cytochrome P450 isoforms, which are essential for drug metabolism in the human liver. Understanding the selectivity of these inhibitors is crucial for predicting potential drug-drug interactions and for the development of new therapeutic agents (Khojasteh et al., 2011).
Sulfonamide Inhibitors in Therapeutics
Sulfonamides, including "1-((4-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine," have been identified as significant classes of synthetic bacteriostatic antibiotics and are used in various therapeutic areas. Beyond their antibacterial applications, sulfonamides have found utility in treating conditions like glaucoma, inflammation, and cancer. The versatility of sulfonamides in drug design underscores their importance in medicinal chemistry and drug development (Gulcin & Taslimi, 2018).
Potential in Anticancer Research
The application of sulfonamide inhibitors in cancer research has been explored, with sulfonamides showing promise as anticancer agents. This potential is due to their ability to interfere with various biological pathways essential for cancer cell proliferation and survival. Research into sulfonamide inhibitors continues to unveil new therapeutic targets and mechanisms of action, contributing to the development of novel anticancer strategies (Carta et al., 2012).
Environmental Implications and Degradation
Understanding the environmental fate and degradation pathways of chemical compounds, including sulfonamide inhibitors, is crucial for assessing their environmental impact and safety. Studies have focused on the microbial degradation of polyfluoroalkyl chemicals, which share structural similarities with sulfonamides, to better understand their persistence and transformation in the environment. Such research is vital for developing strategies to mitigate the environmental impact of these compounds (Liu & Mejia Avendaño, 2013).
Mecanismo De Acción
The mechanism of action of pyrazole derivatives can vary widely depending on the specific compound and its biological target. For example, some pyrazole derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-18-10-8-15(17-18)12-3-2-9-19(11-12)22(20,21)14-6-4-13(16)5-7-14/h4-8,10,12H,2-3,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADDZOPAGGDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2607433.png)
![2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B2607435.png)
![2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide](/img/structure/B2607437.png)

![(E)-2-(naphthalen-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2607441.png)
![Ethyl 4-[4-methyl-2-(2-morpholin-4-ylethyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2607442.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2607443.png)


![Dimethyl 2-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2607446.png)
![2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2607447.png)
![N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2607449.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2607451.png)
